SLC26A3 Inhibition: Para-Bromo (4au) vs. Meta-Bromo (4ba / DRAinh-A250) Direct Head-to-Head Comparison
In a cell-based fluorescence assay using Fischer rat thyroid cells coexpressing murine slc26a3 and a YFP halide sensor, the para-bromobenzyl analogue 4au (target compound) showed no meaningful inhibition of slc26a3-mediated chloride/iodide exchange at concentrations up to 5 μM (IC50 >5 μM). In stark contrast, its meta-bromobenzyl positional isomer 4ba (DRAinh-A250) potently inhibited slc26a3 with an IC50 of 0.15 ± 0.02 μM (150 nM) [1]. This represents a greater than 33-fold difference in potency driven solely by the position of the bromine atom on the benzyl ring. The concentration-dependence data fitted a single-site inhibition model for active compounds, confirming that the lack of activity for 4au is not an assay artifact [1].
| Evidence Dimension | SLC26A3-mediated chloride/iodide exchange inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 >5 μM (no inhibition at highest tested concentration) |
| Comparator Or Baseline | 4ba (3-bromobenzyl / DRAinh-A250): IC50 = 0.15 ± 0.02 μM (150 nM) |
| Quantified Difference | >33-fold difference in IC50; 4au is essentially inactive while 4ba is a potent nanomolar inhibitor |
| Conditions | Fischer rat thyroid (FRT) cells coexpressing murine slc26a3 and YFP halide sensor; kinetic fluorescence quenching assay following extracellular iodide addition; data representative of 3 replicates |
Why This Matters
This head-to-head data establishes 4au as a validated negative control for SLC26A3 inhibition assays, essential for distinguishing target-specific effects from off-target coumarin backbone activity in any experimental system using this chemotype.
- [1] Lee S, Cil O, Haggie PM, Verkman AS. 4,8-Dimethylcoumarin Inhibitors of Intestinal Anion Exchanger slc26a3 (Downregulated in Adenoma) for Anti-Absorptive Therapy of Constipation. J Med Chem. 2019 Sep 3;62(17):8330–8337. Table 1, compounds 4au and 4ba. doi: 10.1021/acs.jmedchem.9b01192. PMCID: PMC7034394. View Source
